molecular formula C15H21N5O2 B2923866 N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide CAS No. 2223239-35-6

N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide

Cat. No.: B2923866
CAS No.: 2223239-35-6
M. Wt: 303.366
InChI Key: YZXDQDRJCLHKOR-NWDGAFQWSA-N
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Description

N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an oxane ring, and a but-2-ynamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide typically involves multiple steps, including the formation of the pyrimidine ring, the oxane ring, and the but-2-ynamide group. One common method involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization, to form the oxane ring . The reaction conditions often include mild temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3S,4S)-3-[[6-(Dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Properties

IUPAC Name

N-[(3S,4S)-3-[[6-(dimethylamino)pyrimidin-4-yl]amino]oxan-4-yl]but-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-4-5-15(21)19-11-6-7-22-9-12(11)18-13-8-14(20(2)3)17-10-16-13/h8,10-12H,6-7,9H2,1-3H3,(H,19,21)(H,16,17,18)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXDQDRJCLHKOR-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCOCC1NC2=CC(=NC=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H]1CCOC[C@H]1NC2=CC(=NC=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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